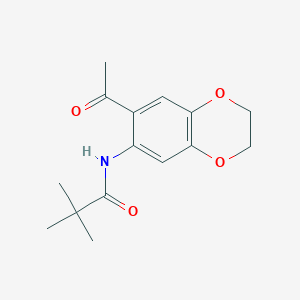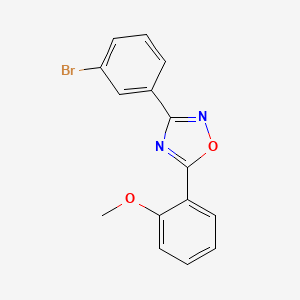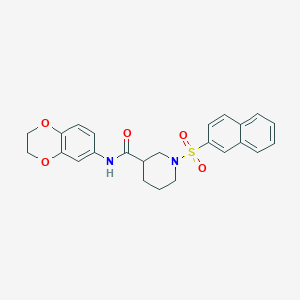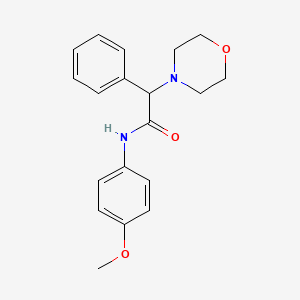![molecular formula C16H16N2O3S B4385953 N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4385953.png)
N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide
Overview
Description
“N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide” is a compound that has been studied for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that plays a key role in inflammation and is implicated in various neurodegenerative diseases . The compound is designed and synthesized based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold .
Synthesis Analysis
The synthesis of this compound involves chemical modifications of the sulfonylurea linker . The modifications include changing the position of the carbonyl and sulfonyl group or inserting a cyclopropyl group . These modifications lead to the identification of several potent and diversified NLRP3 antagonists .Chemical Reactions Analysis
The compound is involved in the N-arylation of 2-amino-N-phenylbenzamide . This reaction is catalyzed by a Cu@Phen@MGO catalyst and involves the coupling of arylboronic acid with 2-amino-N-phenylbenzamide at room temperature .Scientific Research Applications
NLRP3 Inflammasome Inhibitors
“N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide” analogs have been discovered as NLRP3 inflammasome inhibitors . These inhibitors are designed and synthesized to develop diversified analogs based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . They have low nanomolar inhibitory activities and low cytotoxicity .
Neuroinflammation Treatment
These compounds have shown potential in the treatment of neuroinflammatory diseases . They inhibit the activation of NLRP3 inflammasome, which is associated with the pathogenesis of many common neurodegenerative diseases .
Antiviral Agents
Indole derivatives, which are structurally similar to “N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide”, have been reported to possess antiviral activity . They have been found to inhibit the replication of various RNA and DNA viruses .
Anti-HIV Agents
Indole derivatives have also been reported to possess anti-HIV activity . They have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Antimicrobial Agents
A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, which are structurally similar to “N-cyclopropyl-2-[(phenylsulfonyl)amino]benzamide”, have been synthesized and characterized for their antimicrobial activity .
Anti-inflammatory Agents
Indole derivatives have been reported to possess anti-inflammatory activity . They have been found to inhibit the production of proinflammatory factors .
Mechanism of Action
The compound acts as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that is activated in response to inflammation and can produce proinflammatory factors . By inhibiting the NLRP3 inflammasome, the compound may help to reduce inflammation and potentially slow the progression of neurodegenerative diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(17-12-10-11-12)14-8-4-5-9-15(14)18-22(20,21)13-6-2-1-3-7-13/h1-9,12,18H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXUGUWSDJVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)



![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)


![3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4385925.png)
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)

![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)